2-(9H-Carbazol-9-yl)-4-methylphenol
Overview
Description
2-(9H-Carbazol-9-yl)ethyl acrylate (PCz) is an acrylate-based conducting polymer with carbazole as an electron-donating pendant group . It can be used as a charge transporting material as it exhibits high charge carrier mobility and photochemical stability .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene was synthesized by Horner-Wadsworth-Emmons reaction .
Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The electropolymerization of carbazole and chemical polymerization of carbazole derivatives have been studied .
Physical And Chemical Properties Analysis
Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
Safety And Hazards
The safety data sheet for 2-(9H-Carbazol-9-yl)ethyl acrylate indicates that it may cause skin irritation, serious eye irritation, respiratory irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and release to the environment .
properties
IUPAC Name |
2-carbazol-9-yl-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-13-10-11-19(21)18(12-13)20-16-8-4-2-6-14(16)15-7-3-5-9-17(15)20/h2-12,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPSQOZZEVCTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2C3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609602 | |
Record name | 2-(9H-Carbazol-9-yl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Carbazol-9-yl)-4-methylphenol | |
CAS RN |
620987-78-2 | |
Record name | 2-(9H-Carbazol-9-yl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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